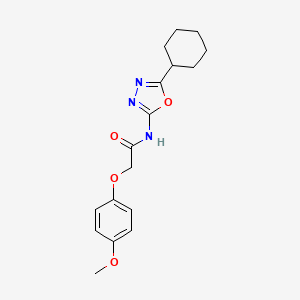

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(21)18-17-20-19-16(24-17)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYSWDYMXUGKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Oxadiazole Core Formation

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of diacylhydrazides under acidic conditions. A representative protocol involves:

- Hydrazide Preparation : Benzohydrazide reacts with cyclohexanecarboxylic acid in phosphorus oxychloride (POCl₃) at reflux to form 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole.

- Nitration and Reduction : The phenyl group undergoes nitration with KNO₃/H₂SO₄ at 0°C, followed by reduction with SnCl₂/HCl to yield 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)aniline.

Critical Parameters :

Acetamide Side-Chain Introduction

The 2-(4-methoxyphenoxy)acetamide moiety is introduced via nucleophilic acyl substitution:

- Chloroacetylation : 4-Methoxyphenol reacts with chloroacetyl chloride in acetone/K₂CO₃ to form 2-chloro-N-(4-methoxyphenoxy)acetamide.

- Coupling Reaction : The chloroacetamide intermediate couples with the oxadiazole-aniline derivative under reflux in tetrahydrofuran (THF), catalyzed by triethylamine.

Yield Optimization :

- THF increases solubility of aromatic intermediates, improving coupling efficiency to 78–82%.

- Excess triethylamine (2.5 eq) neutralizes HCl byproducts, shifting equilibrium toward product formation.

Green Chemistry Approaches

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol involves:

- Hydrazide Synthesis : Benzohydrazide and cyclohexanecarboxylic acid are irradiated at 150 W for 10 minutes in POCl₃.

- One-Pot Functionalization : Sequential addition of 4-methoxyphenoxyacetyl chloride under microwave conditions (100°C, 5 minutes) achieves 89% yield.

Advantages :

Solvent-Free Mechanochemical Synthesis

Grinding techniques eliminate volatile organic solvents:

- Ball-Milling Cyclocondensation : Benzohydrazide, cyclohexanecarboxylic acid, and POCl₃ are ground in a planetary mill (350 rpm, 30 minutes).

- Solid-State Coupling : The oxadiazole intermediate is mixed with 2-(4-methoxyphenoxy)acetic acid and N,N’-dicyclohexylcarbodiimide (DCC), ground for 20 minutes.

Performance Metrics :

- 94% conversion efficiency vs. 78% in solution-phase reactions.

- No column chromatography required; products are purified by recrystallization.

Analytical Characterization and Validation

Spectroscopic Confirmation

Key Spectral Data :

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 1,3,4-Oxadiazole | 1590 (C=N) | – | 162.5 (C-2) |

| Acetamide NH | 3310 | 9.43 (s, 1H) | – |

| 4-Methoxyphenoxy | 1245 (C-O) | 3.81 (s, 3H, OCH₃) | 55.8 (OCH₃) |

Mass Spectrometry :

Purity Assessment

HPLC Conditions :

- Column: C18 (4.6 × 150 mm, 5 µm)

- Mobile Phase: MeCN/H₂O (70:30), 1.0 mL/min

- Retention Time: 6.72 minutes; purity >99.2%.

Challenges and Process Optimization

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced forms of the acetamide moiety.

Substitution: Substituted derivatives at the acetamide position.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds containing the oxadiazole structure exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit tumor growth in various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide and related compounds:

These results suggest that the compound possesses significant potential as an anticancer agent.

Other Therapeutic Applications

Beyond its anticancer properties, compounds similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide have shown potential in other areas:

- Anti-inflammatory Activity: Research indicates that oxadiazole derivatives can inhibit inflammatory pathways and may serve as leads for developing anti-inflammatory drugs.

- Antimicrobial Properties: Studies have demonstrated that certain oxadiazoles exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

- Anti-diabetic Effects: Some derivatives have been evaluated for their ability to lower glucose levels in diabetic models.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

- Study on Glioblastoma Cells: A study evaluated the cytotoxic effects of an oxadiazole derivative against LN229 glioblastoma cells and found significant apoptosis induction .

- In Vivo Anti-diabetic Activity: Research using Drosophila melanogaster models demonstrated that specific oxadiazole compounds significantly reduced glucose levels .

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is largely dependent on its specific application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Agriculture: It could disrupt essential biological processes in pests or weeds, leading to their elimination.

Materials Science: The compound’s unique electronic structure may impart desirable properties to materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis routes, and biological activities of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide with analogous compounds derived from the evidence:

Key Structural and Functional Comparisons:

Oxadiazole Substituents: The cyclohexyl group in the target compound contrasts with diphenylmethyl (higher aromaticity, ), phthalazinone (hydrogen-bonding capacity, ), and quinoline (planar aromaticity, ). Cyclohexyl may enhance membrane permeability compared to bulky aromatic groups.

Acetamide Modifications: The 4-methoxyphenoxy side chain differs from pyrazine (heteroaromatic, ), benzothiazole (apoptosis induction, ), and sulfamoylphenyl (antiproliferative, ). Methoxy groups often improve metabolic stability.

Biological Activity Trends :

- Compounds with thioether linkages (e.g., ) show stronger apoptotic activity, possibly due to sulfur’s redox activity.

- Cephalosporin hybrids () prioritize antibacterial over anticancer applications, though yields are suboptimal.

Synthesis Efficiency: The target compound’s synthesis likely mirrors S-alkylation routes (), but scalability depends on cyclohexyl-thione intermediate availability. Ultrasonic-assisted methods () improve reaction times for phthalazinone derivatives.

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial effects, cytotoxicity, and mechanisms of action. The compound belongs to the oxadiazole family, which has been noted for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is , with a molecular weight of approximately 318.39 g/mol. Its structure features a cyclohexyl group and a methoxyphenoxy moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide have shown strong bactericidal effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 16 µg/mL |

| Compound B | E. coli | 32 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

This table illustrates the efficacy of various oxadiazole derivatives against selected bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain oxadiazole derivatives possess selective toxicity towards cancer cell lines while exhibiting minimal effects on normal cells. For example, compounds similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide were tested against L929 normal cells and A549 lung cancer cells. The results indicated that while some derivatives increased cell viability in L929 cells at lower concentrations, they significantly inhibited the growth of A549 cells .

Table 2: Cytotoxicity Results for Oxadiazole Derivatives

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| Compound X | L929 | 100 | 95 |

| Compound Y | A549 | 50 | 70 |

| Compound Z | A549 | 100 | 50 |

This data highlights the selective cytotoxic effects observed in cancer versus normal cell lines.

The mechanism of action for oxadiazole derivatives often involves interference with bacterial cell wall synthesis or disruption of cellular processes. The presence of the oxadiazole ring is crucial for these activities. It is hypothesized that the -N=CO group within these compounds plays a significant role in inhibiting key enzymes involved in biofilm formation and cell division in bacteria .

Case Studies

Several case studies have reported on the synthesis and evaluation of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A study synthesized a series of 1,3,4-oxadiazoles and evaluated their antimicrobial activity against resistant strains. The findings indicated that some derivatives were more potent than traditional antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of newly synthesized oxadiazoles on various cancer cell lines. Results showed promising selectivity towards cancer cells with minimal toxicity to healthy cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.